molecular formula C11H16ClNO2 B11739800 4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride

Cat. No.: B11739800
M. Wt: 229.70 g/mol
InChI Key: ZTVZVAHORYFXKL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride is an organic compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a benzyloxy group and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride typically involves the following steps:

    Formation of Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through cyclization reactions.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol as a starting material.

    Amination: The amine group is introduced through reductive amination or other amination techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Benzoic acid, benzaldehyde.

    Reduction: Benzyl alcohol, tetrahydrofuran-3-amine.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)tetrahydrofuran-3-amine hydrochloride: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Ethoxy)tetrahydrofuran-3-amine hydrochloride: Similar structure but with an ethoxy group instead of a benzyloxy group.

    4-(Phenoxy)tetrahydrofuran-3-amine hydrochloride: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness

4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group enhances the compound’s ability to participate in aromatic interactions and increases its lipophilicity, making it more suitable for certain applications in drug development and organic synthesis.

Properties

IUPAC Name

4-phenylmethoxyoxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZVAHORYFXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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